molecular formula C5H6N2O B183323 4(3H)-Pyrimidinone, 3-methyl- CAS No. 6104-45-6

4(3H)-Pyrimidinone, 3-methyl-

Cat. No. B183323
CAS RN: 6104-45-6
M. Wt: 110.11 g/mol
InChI Key: PSXLJUKMMIHADB-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds that are structurally similar to quinazolines but have an additional carbonyl group . They are known for their broad range of pharmacological properties, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. One approach involves the synthesis of 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone by refluxing anthranilic acid and methyl isothiocyanate .


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, an efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can vary widely depending on their specific structure. For instance, the presence of different substituents can significantly influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

  • Photoreactions in Matrix Isolation : Lapinski et al. (1994) conducted ab initio calculations of the infrared spectrum of the Dewar isomer of 3-methyl-4(3H)-pyrimidinone. Their study focused on the photoreactions of matrix-isolated 4(3H)-pyrimidinones, observing phenomena like phototautomerism, ring opening, and Dewar structure formation. This research provides insights into the behavior of 4(3H)-Pyrimidinone, 3-methyl- under UV irradiation in a low-temperature argon matrix, with potential applications in photochemistry (Lapinski, Nowak, Leś, & Adamowicz, 1994).

  • Acetylation and Ring-Opening Reactions : Sodum, Klein, and Otter (1986) explored the chemistry of 4‐pyrimidinones, including 4(3H)-Pyrimidinone, 3-methyl-. They found that it undergoes selective acetylation and, in the presence of water, can lead to the formation of crystalline cis-3-acetylamino-N-formyl-acrylamides. This study offers valuable information for the potential synthetic applications of this compound in organic chemistry (Sodum, Klein, & Otter, 1986).

  • Energetic and Structural Analysis : Galvão et al. (2014) provided an energetic study of 4(3H)-pyrimidinone. They derived the enthalpy of formation in the gaseous phase and interpreted the results in terms of isodesmic reactions. This research contributes to understanding the energetic properties of 4(3H)-Pyrimidinone, 3-methyl-, and its potential applications in materials science and thermodynamics (Galvão, Rocha, Ribeiro da Silva, & Ribeiro da Silva, 2014).

  • Molecular Structure Determination : Sawada et al. (1988) focused on the X-Ray structure determination and NMR characterization of compounds involving 4(3H)-Pyrimidinone. Their research is crucial for understanding the molecular structure and potential pharmaceutical applications of this compound (Sawada, Tanaka, Furukawa, Toda, Takai, & Hanafusa, 1988).

  • Complexation with Human Serum Proteins : Gonçalves et al. (2013) investigated a novel V(IV)O-pyrimidinone complex, including its synthesis, solution speciation, and human serum protein binding. This study is significant for understanding the biomedical applications of 4(3H)-Pyrimidinone, 3-methyl-, particularly in drug design and pharmacology (Gonçalves, Tomaz, Correia, Veiros, Castro, Avecilla, Palacio, Maestro, Kiss, Jakusch, Garcia, & Pessoa, 2013).

  • Photokinetics and DNA Photodamage : Ryseck et al. (2013) and Micheel et al. (2015) explored the photokinetics of pyrimidinone derivatives and their role in DNA photodamage. These studies are crucial for understanding the photochemical behavior of 4(3H)-Pyrimidinone, 3-methyl-, which is relevant in the field of photobiology and the study of DNA lesions (Ryseck, Villnow, Hugenbruch, Schaper, & Gilch, 2013); (Micheel, Torres Ziegenbein, Gilch, & Ryseck, 2015).

Safety And Hazards

The safety and hazards associated with quinazolinones can also vary depending on their specific structure. It’s important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

Given the wide range of biological activities exhibited by quinazolinones, there is significant interest in further exploring this class of compounds for potential therapeutic applications . Future research may focus on the synthesis of new quinazolinone derivatives and the investigation of their biological activities .

properties

IUPAC Name

3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-4-6-3-2-5(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXLJUKMMIHADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306661
Record name 4(3H)-Pyrimidinone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3H)-Pyrimidinone, 3-methyl-

CAS RN

6104-45-6
Record name 3-Methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6104-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 178842
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104456
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Record name NSC178842
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Record name 4(3H)-Pyrimidinone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MEF Augusto Gambacorta, D Tofani - Tetrahedron, 1999 - academia.edu
A qualitative hardness scale (N'< N'< O “) has been found for the conjugated bases of 2-methoxy-4 (3H)-pyrimidinones 1-3 and applied to high yielding chemoselective N'methylation, …
Number of citations: 0 www.academia.edu
X Ye, X Zhang, L Hao, Q Lin, Y Bao - Fermentation, 2023 - mdpi.com
Passion fruit wine is a popular fruit wine because of its unique aroma. However, the roles of microorganisms in different fermentation methods, particularly their contributions to aroma …
Number of citations: 1 www.mdpi.com
A Gambacorta, ME Farah, D Tofani - Tetrahedron, 1999 - Elsevier
A qualitative hardness scale (N 1
Number of citations: 29 www.sciencedirect.com
O Acisli, A Khataee, RDC Soltani, S Karaca - Ultrasonics Sonochemistry, 2017 - Elsevier
Nano-sized siderite was used as catalyst for the heterogeneous Fenton process combined with ultrasonic irradiation to degrade reactive yellow 81 (RY-81) in the aqueous phase. As the …
Number of citations: 82 www.sciencedirect.com

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